p-Chloroisoprenaline

Description

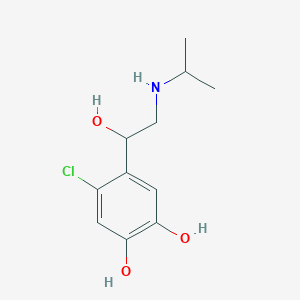

Structure

3D Structure

Properties

CAS No. |

77145-71-2 |

|---|---|

Molecular Formula |

C11H16ClNO3 |

Molecular Weight |

245.7 g/mol |

IUPAC Name |

4-chloro-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C11H16ClNO3/c1-6(2)13-5-11(16)7-3-9(14)10(15)4-8(7)12/h3-4,6,11,13-16H,5H2,1-2H3 |

InChI Key |

LOHHKIQTTXIBGC-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(C1=CC(=C(C=C1Cl)O)O)O |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1Cl)O)O)O |

Synonyms |

4-chloroisoprenaline 4-chloroisoprenaline hydrochloride p-chloroisoprenaline |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of P Chloroisoprenaline

Classical Synthetic Routes to p-Chloroisoprenaline

The traditional approaches to synthesizing this compound have laid the groundwork for subsequent innovations. These methods are characterized by a systematic, step-by-step construction of the target molecule.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a foundational technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ub.edujournalspress.comslideshare.netias.ac.inicj-e.org This process of working backward from the final product allows chemists to devise a logical and efficient synthetic plan. journalspress.comias.ac.in For this compound, the analysis begins by identifying key chemical bonds that can be disconnected to reveal precursor molecules. slideshare.neticj-e.org

A primary disconnection point in this compound is the carbon-nitrogen bond of the isopropylamino group. This leads to two key synthons: an electrophilic precursor containing the chlorobenzyl alcohol backbone and a nucleophilic isopropylamine. The actual reagents corresponding to these synthons would be a suitable derivative of 4-chloro-α-(halomethyl)benzyl alcohol and isopropylamine.

Further disconnection of the chlorobenzyl alcohol portion would involve breaking the carbon-carbon bond adjacent to the hydroxyl group. This suggests a precursor like 4-chlorobenzaldehyde, which can then be reacted with a nucleophile to introduce the aminomethyl side chain. The process continues until simple, readily available starting materials are identified. ias.ac.in This systematic deconstruction provides a "tree of intermediates," offering multiple potential synthetic routes. ub.edu

Stereoselective Synthesis of this compound Enantiomers

Since this compound possesses a chiral center, the synthesis of its individual enantiomers is of significant interest, as different enantiomers can exhibit distinct biological activities. wikipedia.org Stereoselective synthesis aims to preferentially form one stereoisomer over others. msu.eduiupac.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. wikipedia.org

One approach to achieving enantioselectivity is through asymmetric induction, where a chiral feature in the substrate, reagent, or catalyst influences the stereochemical outcome of the reaction. wikipedia.orgmsu.edu For instance, in the synthesis of related compounds, chiral borane (B79455) reagents have been used for the enantioselective reduction of a ketone precursor, leading to the desired stereochemistry at the hydroxyl-bearing carbon. msu.edu

Another strategy involves the resolution of a racemic mixture. This can be accomplished by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization or chromatography. Subsequent removal of the resolving agent yields the individual enantiomers. nih.gov

Optimization of Reaction Conditions for this compound Synthesis

For example, in the key step of coupling the chlorobenzyl precursor with isopropylamine, the choice of solvent can significantly impact the reaction rate and selectivity. A solvent that effectively solvates the reactants and intermediates without participating in side reactions is ideal. Temperature control is also critical; higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. scielo.br

The use of a base is often necessary to neutralize any acid generated during the reaction, and the choice and amount of base can influence the reaction's outcome. Modern approaches to reaction optimization often employ high-throughput experimentation (HTE) and machine learning algorithms to rapidly screen a wide range of conditions and identify the optimal set of parameters. beilstein-journals.orgchemrxiv.orgnsf.gov

Novel Synthetic Approaches to this compound

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing chemical compounds.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comgranthaalayahpublication.org Key principles of green chemistry include waste prevention, maximizing atom economy, and using safer solvents and renewable feedstocks. matanginicollege.ac.inacs.org

In the context of this compound synthesis, applying green chemistry principles could involve several strategies. One approach is to replace hazardous reagents and solvents with more environmentally benign alternatives. For instance, traditional syntheses might use chlorinated solvents, which could be replaced with "greener" options like acetonitrile (B52724) or even water where possible. scielo.br

Another key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of waste. matanginicollege.ac.in The use of catalytic reagents is also a cornerstone of green chemistry, as catalysts can increase reaction efficiency and reduce the need for stoichiometric reagents, which often end up as waste. acs.org

Catalyst Development for this compound Precursor Formation

The development of novel catalysts is a critical area of research for improving the synthesis of this compound precursors. Catalysts can enhance reaction rates, improve selectivity, and enable reactions to occur under milder conditions. granthaalayahpublication.org For the formation of the 4-chlorobenzyl alcohol precursor, for instance, catalytic reduction of 4-chlorobenzoic acid or its derivatives could be employed. chemicalbook.com

Research in catalyst development for related transformations often focuses on supported metal catalysts, where metal nanoparticles are dispersed on a high-surface-area support material like activated carbon. beilstein-journals.org The choice of metal, support, and preparation method can all influence the catalyst's activity and selectivity. beilstein-journals.org For example, different metal precursors and impregnation techniques can lead to catalysts with varying particle sizes and distributions, which in turn affects their performance. beilstein-journals.org

Synthesis of this compound Analogues and Derivatives

The generation of analogues from the this compound scaffold is a key objective in medicinal chemistry research. Synthesis focuses on modifying the aromatic ring, the ethanolamine (B43304) side chain, and the N-alkyl substituent to produce a library of related compounds.

Structural modification of the this compound scaffold allows for the systematic investigation of how different chemical groups influence its properties. These strategies are guided by established principles of medicinal chemistry, such as scaffold hopping and functional group substitution. nih.gov The primary points for modification on the this compound molecule are the aromatic ring, the benzylic hydroxyl group, and the secondary amine.

Aromatic Ring Modification : The chlorine atom at the para-position can be replaced with other halogens (e.g., fluorine, bromine) or moved to the ortho- or meta-positions to study the effect of halogen placement. Additionally, other electron-withdrawing or electron-donating groups can be introduced to modulate the electronic properties of the phenyl ring.

Side-Chain Modification : The hydroxyl group on the ethanolamine side chain is crucial for its typical interactions but can be esterified or etherified. Such modifications can alter the compound's polarity and metabolic stability.

N-Substituent Modification : The isopropyl group on the nitrogen atom can be substituted with various other alkyl or arylalkyl groups. For instance, replacing it with larger groups like tert-butyl or smaller groups like ethyl can significantly impact its steric profile.

These structural changes are typically achieved through multi-step synthetic sequences starting from commercially available chlorophenones or related precursors.

Table 1: Potential Strategies for Modifying the this compound Scaffold

| Modification Site | Strategy | Example of New Substituent | Potential Outcome |

| Aromatic Ring | Halogen Exchange | -F, -Br, -I | Altered electronic properties and lipophilicity |

| Aromatic Ring | Positional Isomerism | m-chloro, o-chloro | Modified receptor binding geometry |

| Ethanolamine Chain | Esterification of OH | -OCOCH₃ (Acetyl) | Prodrug formation, altered polarity |

| Amine Group | N-Alkyl Variation | -CH₂CH₃ (Ethyl), -C(CH₃)₃ (tert-Butyl) | Modified steric bulk and receptor selectivity |

This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group. The synthesis of specific enantiomers (R or S) is critical, as different stereoisomers often exhibit distinct biological activities. Asymmetric synthesis is the primary approach to obtaining chirally pure analogues. nih.gov

A common strategy involves the asymmetric reduction of a precursor ketone, such as 2-chloro-α-(N-isopropylamino)acetophenone. This can be accomplished using chiral reducing agents or catalytic hydrogenation with a chiral catalyst. For example, the use of chiral borane reagents or enzymes can yield the desired enantiomer with high enantiomeric excess.

Another approach is the use of a chiral pool, starting from a readily available chiral molecule like an amino acid. us.es While more complex, this method can provide absolute stereochemical control. The successful synthesis of a single enantiomer allows for more precise studies without the confounding effects of the other stereoisomer. The synthesis of P-chiral phosphoramidate (B1195095) prodrugs has been achieved using copper-catalyzed reactions, a method that could potentially be adapted for creating chiral derivatives. rsc.org

The design of prodrugs aims to modify a molecule to improve its physicochemical properties, such as water solubility or its ability to cross cell membranes, without altering the core pharmacophore. orientjchem.org For this compound, the most amenable functional groups for prodrug derivatization are the hydroxyl and secondary amine groups. magtech.com.cn

From a synthetic design perspective, the hydroxyl group can be esterified to increase lipophilicity. magtech.com.cn For example, reacting this compound with an acid chloride or anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base would yield the corresponding ester. This ester can then be hydrolyzed back to the active parent compound in vivo.

The secondary amine can be converted into a carbamate (B1207046) or an amide. This strategy not only masks the polar amine but can also be designed for targeted release. Retrosynthetic prodrug design is a concept that aims to create prodrugs that transform into bioactive molecules through a bond-forming reaction. researchgate.netresearchgate.net For instance, a synthetically designed prodrug could be activated in vivo by specific enzymes, leading to the release of the active this compound. nih.gov

Synthesis of Chiral Analogues of this compound

Analytical Techniques for Characterization of this compound and Derivatives in Research

The characterization of newly synthesized this compound derivatives is essential to confirm their structure and assess their purity. This is achieved through a combination of chromatographic and spectroscopic methods. mdpi.comnih.gov

Chromatography is fundamental for the separation and purification of chemical compounds. bioanalysis-zone.com For this compound and its analogues, which are often polar molecules, several techniques are employed.

High-Performance Liquid Chromatography (HPLC) : This is a primary tool for assessing the purity of a sample and for preparative isolation of the desired compound. mdpi.com Reversed-phase HPLC, using a C18 column, is commonly employed. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile or methanol (B129727). The gradient can be adjusted to achieve optimal separation of the parent compound from starting materials, byproducts, or other derivatives. researchgate.net

Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method used to monitor the progress of a reaction and for preliminary purity checks. mdpi.com A silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Chiral Chromatography : To separate enantiomers of this compound or its derivatives, chiral HPLC is necessary. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification. aocs.org

Spectroscopic methods provide detailed information about the molecular structure of a newly synthesized compound. numberanalytics.comroutledge.com The combination of NMR, MS, and IR spectroscopy is typically sufficient for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are arguably the most powerful tools for determining the precise structure of an organic molecule. nptel.ac.in

¹H NMR provides information on the number and type of protons, their connectivity, and their stereochemical arrangement. For a this compound derivative, one would expect to see characteristic signals for the aromatic protons, the protons on the ethanolamine chain, and the protons of the N-alkyl group.

¹³C NMR shows the signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS) : MS provides the molecular weight of the compound and information about its fragmentation pattern. nptel.ac.in Techniques like Electrospray Ionization (ESI) are well-suited for polar molecules like this compound. The high-resolution mass spectrum (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can help confirm the structure by showing the loss of specific groups, such as the N-isopropyl group or the benzyl (B1604629) moiety. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com For a this compound derivative, key absorption bands would include a broad peak for the O-H stretch of the alcohol (around 3300 cm⁻¹), a peak for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), and characteristic peaks for the aromatic C-H and C=C bonds. nih.gov

Table 2: Expected Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| IR Spectroscopy | Broad peak ~3300 cm⁻¹ | O-H stretch (alcohol) |

| Peak ~3300-3500 cm⁻¹ | N-H stretch (secondary amine) | |

| Peaks ~1600, 1490 cm⁻¹ | C=C stretch (aromatic ring) | |

| ¹H NMR | Signals ~7.0-7.4 ppm | Aromatic protons |

| Signal ~4.8 ppm | Methine proton (-CH(OH)-) | |

| Signals ~2.7-3.0 ppm | Methylene protons (-CH₂-N) | |

| Signal ~1.0 ppm | Methyl protons of isopropyl group | |

| Mass Spectrometry | Molecular ion peak (M+H)⁺ | Confirms molecular weight |

| Fragmentation ions | Corresponds to loss of side chain fragments, confirming structure |

Mechanistic Investigations into the Biological Activity of P Chloroisoprenaline

Molecular Interactions of p-Chloroisoprenaline with Biological Targets

Dichloroisoprenaline (DCI) is a derivative of the sympathomimetic amine isoproterenol (B85558), created by substituting the two phenolic hydroxyl groups with chlorine atoms. oup.com This structural modification significantly alters its pharmacological activity, transforming it from a potent agonist to a molecule with a complex interaction profile at adrenergic receptors. ontosight.ai

Receptor Binding Affinities and Selectivity of this compound (e.g., β-Adrenoceptors, α-Adrenoceptors)

Dichloroisoprenaline (DCI) is recognized as the first compound developed that exhibits beta-blocker activity. wikipedia.org It functions as a non-selective antagonist at both β1- and β2-adrenergic receptors. wikipedia.org However, its interaction is not that of a pure antagonist; it possesses low potency and acts as a partial agonist. wikipedia.orgscispace.com This means that while it blocks the receptor from being activated by more potent endogenous agonists like epinephrine (B1671497), it can also weakly stimulate the receptor itself. oup.comnih.gov

The partial agonism of DCI was a key finding that supported Ahlquist's original concept of two distinct types of adrenergic receptors (α and β). oup.com Its sympathomimetic (agonist-like) properties are observed at lower concentrations, while its antagonist effects become more prominent at moderate to higher concentrations. koreascience.kr Studies in catecholamine-depleted rats demonstrated that DCI produces a dose-dependent positive chronotropic (heart rate increasing) response, though the maximum effect is significantly smaller than that of the full agonist isoprenaline. scispace.com The potency difference between isoprenaline and DCI was found to be approximately 500-fold, highlighting the low potency of DCI. scispace.com

While DCI's activity at β-adrenoceptors is well-characterized, there is limited evidence of significant binding affinity or functional activity at α-adrenoceptors. The development of subsequent beta-blockers led to agents that also possessed α-blocking properties, but DCI is primarily classified by its non-selective β-adrenoceptor activity. oup.comwikipedia.org

Interactive Table 1: Comparative Agonist Potency at β-Adrenoceptors

Use the filter to compare the relative potency of Dichloroisoprenaline to the full agonist, Isoprenaline.

| Compound | Receptor Class | Activity Profile | Relative Potency vs. Isoprenaline | Reference |

| Isoprenaline | β-Adrenoceptor | Full Agonist | 1 (Reference) | scispace.com |

| Dichloroisoprenaline (DCI) | β-Adrenoceptor | Partial Agonist / Antagonist | ~1/500 | scispace.com |

Kinetics of Ligand-Receptor Complex Formation and Dissociation for this compound

The interaction between a ligand and its receptor is a dynamic process governed by the rates of association (binding) and dissociation (unbinding). nih.gov These rates are defined by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). scispace.comnih.gov The ratio of these constants (kₒff/kₒₙ) determines the equilibrium dissociation constant (Kd), which is a measure of binding affinity. nih.gov The residence time (1/kₒff) of a drug at its receptor is an important determinant of its duration of action. nih.gov

Allosteric Modulation by this compound

Allosteric modulators are compounds that bind to a receptor at a site topographically distinct from the primary (orthosteric) binding site used by the endogenous ligand. uwo.canih.gov By binding to an allosteric site, these modulators can induce a conformational change in the receptor that alters the binding or efficacy of the orthosteric ligand. nih.gov

There is no significant evidence to suggest that dichloroisoproterenol (B1670464) (DCI) functions as an allosteric modulator. Its mechanism of action is consistent with competitive binding at the orthosteric site of β-adrenergic receptors, where it competes with endogenous catecholamines like epinephrine and norepinephrine. oup.comnih.gov DCI's classification as a partial agonist/antagonist is based on its activity at this primary binding site. wikipedia.org

Interestingly, DCI has been described as a "protean agonist". doi.org This term describes ligands that can act as positive partial agonists in systems with low basal activity but behave as inverse agonists (i.e., reduce receptor activity below its basal level) in systems with high constitutive, agonist-independent activity. nih.govdoi.org This phenomenon is due to the ligand stabilizing a unique receptor conformation and is a feature of its orthosteric interaction, not allosteric modulation. doi.org

Enzyme Inhibition/Activation by this compound (e.g., phosphorylase activity)

Adrenergic stimulation, particularly via β-receptors, is known to activate the enzyme glycogen (B147801) phosphorylase, which is critical for glycogenolysis (the breakdown of glycogen to glucose-1-phosphate). biologists.com This activation is a key step in mobilizing energy reserves. Dichloroisoproterenol (DCI) has been shown to have a complex, modulatory effect on this process.

In studies on frog sartorius muscle, DCI inhibited the activation of phosphorylase a (the active form of the enzyme) that is normally induced by epinephrine. pnas.org This is consistent with its role as a β-receptor antagonist. However, the study also noted that DCI had no effect on the increase in phosphorylase a that results from direct muscle work, indicating that DCI specifically interferes with the hormonal signaling pathway to the enzyme, not the enzyme itself or the contraction-induced activation pathway. pnas.org

Further studies in intact rats demonstrated that DCI partially blocked the epinephrine-induced activation of liver phosphorylase. umich.edu In skeletal muscle, DCI on its own caused a moderate activation of phosphorylase but decreased the much stronger activation induced by epinephrine to the level of DCI treatment alone. umich.edu This dual effect, causing some activation on its own (partial agonism) while blocking the stronger effect of a full agonist (antagonism), is a hallmark of DCI's action on the β-receptor/enzyme cascade. umich.eduahajournals.org

Interactive Table 2: Effect of Dichloroisoproterenol (DCI) on Epinephrine-Induced Phosphorylase Activation in Rat Tissues

This table summarizes the findings from a study on the effects of DCI on phosphorylase activity. Use the dropdown to filter by tissue type.

| Tissue | Treatment | Result | Interpretation | Reference |

| Liver | DCI alone | No activation of phosphorylase | Lacks agonist effect in liver | umich.edu |

| Liver | DCI + Epinephrine | Partial blockade of epinephrine response | Antagonistic effect | umich.edu |

| Skeletal Muscle | DCI alone | Moderate activation of phosphorylase | Partial agonist effect | umich.edu |

| Skeletal Muscle | DCI + Epinephrine | Blockade of epinephrine response (reduced to DCI-alone level) | Antagonistic effect | umich.edu |

Cellular Signaling Pathways Modulated by this compound

The binding of a ligand to a G protein-coupled receptor (GPCR) initiates a cascade of intracellular events that constitute the cellular signal. ontosight.aiwikipedia.org Dichloroisoproterenol (DCI), acting on β-adrenergic receptors, modulates these pathways in a manner consistent with its partial agonist nature.

G Protein-Coupled Receptor (GPCR) Activation and Coupling by this compound

β-adrenergic receptors are classic examples of GPCRs. ontosight.aiwikipedia.org When a full agonist like isoprenaline binds, it induces a conformational change in the receptor that promotes its coupling to a heterotrimeric G protein, typically the stimulatory G protein, Gₛ. nih.gov This coupling causes the Gαₛ subunit to release GDP and bind GTP, leading to its dissociation from the Gβγ dimer. oup.comontosight.ai The activated Gαₛ-GTP complex then stimulates the effector enzyme, adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). oup.comnih.gov cAMP, a second messenger, goes on to activate other downstream targets like Protein Kinase A (PKA). ontosight.ai

As a partial agonist, dichloroisoproterenol (DCI) is less effective at promoting this sequence. It binds to the receptor and induces a conformational change, but this change is suboptimal for G protein coupling compared to that induced by a full agonist. doi.orgresearchgate.net This results in a lower level of G protein activation and consequently, a sub-maximal stimulation of adenylyl cyclase and cAMP production. nih.govresearchgate.net

The concept of protean agonism further refines this mechanism. In cellular systems where β2-adrenergic receptors exhibit high spontaneous, agonist-independent activity (constitutive activity), DCI can act as an inverse agonist. nih.govdoi.org In this scenario, DCI binding stabilizes an inactive receptor conformation, reducing the basal level of G protein coupling and cAMP production. doi.org This demonstrates that the cellular context and the initial state of the receptor population can determine whether DCI produces a weak stimulatory signal or an inhibitory one. nih.gov

Downstream Signaling Cascades Initiated by this compound Binding (e.g., cAMP, PKA, CREB)

As a derivative of the potent, non-selective β-adrenergic agonist isoprenaline, this compound is anticipated to activate the canonical β-adrenergic signaling pathway. This pathway is fundamentally linked to the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA) and the transcription factor cAMP Response Element-Binding protein (CREB).

The signaling cascade begins when this compound binds to and stabilizes the active conformation of a β-adrenergic receptor. This receptor-agonist complex then interacts with a heterotrimeric Gs protein. This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gsα). biorxiv.org The now activated Gsα-GTP subunit dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase (AC). wikipedia.orgnih.gov

Adenylyl cyclase is the enzyme responsible for converting adenosine triphosphate (ATP) into cAMP. khanacademy.orgfrontiersin.org Research has directly implicated this compound in this process. Studies on cell-free membrane particles from kitten hearts showed that (±)-p-chloroisoprenaline acts as a competitive inhibitor of catecholamine-stimulated adenylyl cyclase activity, which is characteristic of a partial agonist. researchgate.net This demonstrates its direct interaction with the receptor-adenylyl cyclase complex.

The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). wikipedia.org In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of four cAMP molecules to the regulatory subunits causes a conformational change, leading to the release of the active catalytic subunits. wikipedia.orgnih.gov These free catalytic subunits can then phosphorylate various protein substrates on specific serine or threonine residues, altering their activity and propagating the signal. wikipedia.org

A key nuclear target of activated PKA is the cAMP Response Element-Binding protein (CREB). haematologica.org PKA translocates to the nucleus and phosphorylates CREB at a critical serine residue (Ser133). haematologica.orgresearchgate.net This phosphorylation event is crucial for CREB to recruit its co-activator, the CREB-Binding Protein (CBP). caltech.edu The CREB-CBP complex then binds to specific DNA sequences known as cAMP Response Elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. haematologica.org This mechanism allows the initial signal from this compound binding at the cell surface to effect long-term changes in gene expression and cellular function. nih.gov

Second Messenger Systems Influenced by this compound

Second messengers are small intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell. khanacademy.orgstolaf.edu The primary second messenger system activated by this compound, through its action on β-adrenergic receptors, is the adenylyl cyclase/cAMP system.

Cyclic AMP (cAMP): As detailed above, the binding of this compound to β-adrenergic receptors stimulates the Gs protein, which in turn activates adenylyl cyclase to produce cAMP from ATP. nih.govfrontiersin.org This elevation in cAMP is the central event that triggers downstream signaling through effectors like PKA and EPAC (Exchange protein directly activated by cAMP). nih.gov

Phosphoinositide Pathway (IP3 and DAG): While the canonical β-adrenergic pathway involves Gs and cAMP, some GPCRs, including certain subtypes and under specific conditions, can couple to other G proteins like Gq. Activation of the Gq protein stimulates the enzyme phospholipase C (PLC). umn.edunih.gov PLC hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). news-medical.netbmglabtech.com IP3 is a soluble molecule that diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol. khanacademy.orgbmglabtech.com DAG remains in the plasma membrane and, in conjunction with the increased Ca²⁺, activates Protein Kinase C (PKC). news-medical.netbmglabtech.com While β-adrenergic receptors primarily couple to Gs, β2-ARs have been shown to also couple to Gi (which inhibits adenylyl cyclase) and potentially Gq in some cell types, although this is not their primary signaling route. There is currently no specific evidence to suggest that this compound significantly activates the IP3/DAG pathway.

Calcium Ions (Ca²⁺): Calcium is a ubiquitous second messenger. khanacademy.org Its intracellular concentration can be increased via the IP3 pathway as described above. plos.org While not the primary pathway for this compound, any potential cross-talk or coupling to Gq-linked receptors could indirectly influence intracellular calcium levels.

Biophysical Studies of this compound-Target Interactions

Biophysical studies provide quantitative insights into the molecular interactions between a ligand and its receptor. These investigations are crucial for understanding the affinity, stability, and structural consequences of the binding event.

Ligand-Receptor Complex Thermodynamics and Kinetics

The interaction between this compound and its β-adrenergic receptor target can be characterized by its thermodynamics (the energy changes associated with binding) and kinetics (the rates of association and dissociation).

Kinetics: The binding of a ligand (L) to a receptor (R) to form a complex (LR) is a reversible process governed by the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these constants defines the equilibrium dissociation constant (K_D), a measure of binding affinity where a lower K_D value indicates higher affinity. nih.gov

K_D = k_off / k_on

| Compound | Dissociation Constant (KD) | -log(KD) [pKd] | Reference |

|---|---|---|---|

| (±)-p-Chloroisoprenaline | ~195 nM (1.95 x 10-7 M) | 6.71 | researchgate.net |

| (-)-Isoproterenol | Variable (nM to µM range) | - | researchgate.net |

| (±)-Propranolol | ~28 nM (2.82 x 10-8 M) | 8.55 | researchgate.net |

Thermodynamics: Ligand binding is driven by changes in enthalpy (ΔH) and entropy (ΔS). Enthalpy reflects changes in bond energies (e.g., hydrogen bonds, van der Waals forces), while entropy reflects changes in the disorder of the system. Studies on other β-adrenergic ligands show that antagonist binding is often an entropy-driven process, consistent with hydrophobic interactions, whereas agonist binding involves negative changes in both enthalpy and entropy, suggesting a more significant induced conformational change in the receptor. nih.gov It is plausible that this compound binding follows a similar thermodynamic profile to other agonists, characterized by an induced-fit mechanism.

Conformational Changes Induced by this compound Binding

The binding of an agonist like this compound to a β-adrenergic receptor is not a simple lock-and-key event but rather a dynamic process that induces and stabilizes specific conformational states of the receptor. While direct structural data for a this compound-receptor complex is not available, extensive research on other β-agonists provides a clear model for the expected structural rearrangements.

Upon binding, agonists induce significant conformational changes in the receptor's transmembrane (TM) helices. nih.gov The most critical and conserved change for receptor activation is a substantial outward movement of the intracellular end of TM6, by as much as 7–14 Å, away from the receptor's core. elifesciences.org This movement, along with smaller shifts in other helices like TM5 and TM7, opens up a cytoplasmic cavity. plos.orgelifesciences.org

This newly formed cavity serves as the binding site for the Gs protein. nih.gov The agonist-induced conformational changes are transmitted from the ligand-binding pocket in the extracellular/transmembrane region to the G protein-coupling interface on the intracellular side. nih.gov Specifically, interactions between the activated receptor and the Gs protein, particularly with its αN-helix and C-terminus, promote the dissociation of GDP, which is the key step in G protein activation. nih.gov Studies using techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) have revealed that full agonist binding can increase the dynamic motion of intracellular loop 1 (ICL1), suggesting this region is also an essential component for G-protein recruitment. nih.govbiorxiv.org Therefore, it is highly probable that this compound binding triggers this cascade of specific conformational dynamics to initiate signal transduction.

Structure Activity Relationship Sar Studies of P Chloroisoprenaline and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Models for p-Chloroisoprenaline

Validation and Predictive Power of this compound QSAR Models

The validation of a Quantitative Structure-Activity Relationship (QSAR) model is a critical step to ensure its reliability, robustness, and predictive power for new chemical entities. For this compound and its analogues, any developed QSAR model must undergo rigorous validation processes before it can be confidently used to predict the biological activity of untested compounds. This validation is generally categorized into internal and external validation.

Internal Validation: Internal validation assesses the stability and robustness of the model using the training set of data from which it was generated. A common and robust method for internal validation is cross-validation. In the leave-one-out (LOO) cross-validation, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The results are used to calculate the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictivity. researchgate.net Another method is the Y-randomization test, where the biological activity data is randomly shuffled to generate new models. A valid QSAR model should show low correlation coefficients for the randomized models, confirming that the original model is not due to chance correlation. researchgate.net

External Validation: External validation is the most stringent test of a model's predictive capability. It involves using a test set of compounds that were not used in the model's development to assess how well the model predicts their activities. The predictive ability is often quantified by the predicted correlation coefficient (R²pred or r²pred). A value of r²pred > 0.5 is generally considered indicative of a model with good predictive power. researchgate.net

Several statistical metrics are employed to evaluate the performance of QSAR models during validation. These metrics provide a quantitative measure of the model's accuracy, robustness, and predictive capacity. While specific QSAR models for this compound are not widely published, the validation parameters used for QSAR models of other β-adrenoceptor agonists provide a benchmark for what would be expected. nih.govmdpi.com

Interactive Table: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Cross-validated Correlation Coefficient | q² (or Q²) | Measures the internal predictive ability of the model (robustness). | > 0.5 |

| Predicted Correlation Coefficient | r²pred | Measures the predictive ability of the model for an external test set. | > 0.5 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | Low value |

| Mean Absolute Error | MAE | Represents the average of the absolute differences between predicted and actual values. | Low value |

For a QSAR model of this compound analogues to be considered predictive, it would need to satisfy these statistical criteria. For instance, 3D-QSAR studies on related β-adrenoceptor agonists have reported q² values ranging from 0.558 to 0.734 and r²pred values up to 0.891, demonstrating that robust and predictive models can be built for this class of compounds. nih.govmdpi.com The applicability domain (AD) of the model must also be defined. The AD is the chemical space of structures for which the model is expected to make reliable predictions. This ensures that predictions are not made for compounds that are too structurally different from those in the training set. cm-uj.krakow.pl

Pharmacophore Modeling for this compound Analogues

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogues, which are β-adrenoceptor agonists, a pharmacophore model defines the key molecular interaction points required for binding to and activating the β2-adrenoceptor.

Based on studies of selective β2-adrenoceptor agonists, a well-defined pharmacophore model has been established. nih.gov This model is crucial for designing new analogues with potentially improved potency and selectivity, and for virtual screening of compound libraries to identify novel β2-agonists.

The consensus pharmacophore model for β2-adrenoceptor agonists typically consists of five key features:

Two Aromatic Rings (R): These features correspond to the catechol ring (or a bioisosteric replacement) of phenylethanolamine derivatives like this compound. This part of the molecule is known to interact with serine residues in the binding pocket of the receptor. nih.gov

One Hydrogen-Bond Acceptor (A): This feature is typically associated with one of the hydroxyl groups on the aromatic ring.

One Hydrogen-Bond Donor (D): The β-hydroxyl group on the ethanolamine (B43304) side chain acts as a crucial hydrogen-bond donor.

One Positive Ionizable Feature (P): The protonated secondary amine in the ethanolamine side chain is essential for a strong ionic interaction with an aspartate residue (Asp113) in the receptor's transmembrane domain 3. nih.govresearchgate.net

The spatial arrangement and distances between these features are critical for proper binding and receptor activation.

Interactive Table: Geometric Parameters of a β2-Adrenoceptor Agonist Pharmacophore Model

| Feature 1 | Feature 2 | Distance (Å) |

| Aromatic Ring 1 (R) | Aromatic Ring 2 (R) | 1.26 |

| Aromatic Ring 1 (R) | Positive Ionizable (P) | 4.97 |

| Aromatic Ring 1 (R) | Hydrogen-Bond Donor (D) | 4.41 |

| Aromatic Ring 2 (R) | Positive Ionizable (P) | 6.22 |

| Aromatic Ring 2 (R) | Hydrogen-Bond Donor (D) | 5.67 |

| Hydrogen-Bond Acceptor (A) | Aromatic Ring 1 (R) | 2.80 |

| Hydrogen-Bond Acceptor (A) | Aromatic Ring 2 (R) | 2.80 |

| Hydrogen-Bond Donor (D) | Positive Ionizable (P) | 2.97 |

| Hydrogen-Bond Donor (D) | Hydrogen-Bond Acceptor (A) | 7.02 |

| Positive Ionizable (P) | Hydrogen-Bond Acceptor (A) | 7.74 |

Data derived from a representative pharmacophore model for β2-agonists. nih.gov

This pharmacophore model provides a 3D blueprint for the design of new this compound analogues. By ensuring that new molecules can conform to these spatial and chemical feature requirements, medicinal chemists can prioritize the synthesis of compounds with a higher probability of being active β2-adrenoceptor agonists. The model can also be used to explain the selectivity of compounds between different β-adrenoceptor subtypes, as partial mapping to the pharmacophore can suggest a loss of affinity or a switch in selectivity. nih.gov

Pharmacological Profiling in Pre Clinical Models and Isolated Systems

In Vitro Pharmacological Characterization of p-Chloroisoprenaline

The in vitro pharmacological properties of this compound have been investigated in various isolated tissue and cellular preparations to elucidate its mechanism of action, receptor affinity, and functional activity. These studies are fundamental in classifying the compound and understanding its potential therapeutic applications.

In studies utilizing isolated, spontaneously beating right atria from reserpine-pretreated kittens, (±)-p-Chloroisoprenaline has been characterized as a partial agonist. researchgate.net Its effects on heart rate (positive chronotropic effects) were analyzed in tissues treated with phenoxybenzamine. researchgate.net The partial agonist nature of this compound is evident as it produces a submaximal response compared to the full agonist, (-)-isoproterenol. researchgate.netnih.gov

Further investigations into its antagonist properties revealed that (±)-p-Chloroisoprenaline competitively antagonizes the positive chronotropic effects of (-)-isoproterenol in both kitten and guinea-pig right atria. nih.gov This dual activity, demonstrating both agonistic and antagonistic properties, is a hallmark of partial agonists. oup.com The compound's interaction with β-adrenoceptors in these tissues suggests the formation of a single class of drug-receptor complex, with an estimated dissociation equilibrium constant (Kp) of 0.13 μmol/l for the β-adrenoceptor-(±)-p-chloro-isoprenaline complex in kitten atria. researchgate.net

A comparative study estimated the apparent dissociation constant (Kp) for (±)-p-chloroisoproterenol from its antagonism of (-)-isoproterenol's effects. The Kp values were found to be 1.75 x 10⁻⁷ M in kitten atria and 1.84 x 10⁻⁷ M in guinea-pig right atria. nih.gov These values were consistent across different concentrations of the partial agonist. nih.gov

| Tissue | Animal Model | Observed Activity | Dissociation Constant (Kp) |

| Spontaneously beating atria | Kitten | Partial Agonist | 0.13 μmol/l researchgate.net |

| Right atria | Kitten | Antagonist | 1.75 x 10⁻⁷ M nih.gov |

| Right atria | Guinea-pig | Antagonist | 1.84 x 10⁻⁷ M nih.gov |

Functional assays in cell-based systems are crucial for understanding a compound's efficacy and mechanism of action at a molecular level. For this compound, functional assays have been performed using cell-free membrane particles from kitten hearts, specifically examining its effect on adenylyl cyclase activity. nih.gov These assays revealed that (±)-p-chloroisoproterenol interacts with the β-adrenoceptor complex coupled to adenylyl cyclase. nih.gov

The dissociation constant (Kp) for the (±)-p-chloroisoproterenol-receptor complex was estimated to be 1.95 x 10⁻⁷ M in this cell-free system. nih.gov This value is notably similar to the Kp values obtained from isolated tissue experiments, suggesting a consistent binding affinity across different experimental setups. nih.gov Functional assays, such as those measuring caspase-3 activity or cell viability, are commonly used to define the agonist or antagonist properties of compounds acting on specific receptors. nih.gov Reporter gene assays in engineered cell lines also provide a robust method for quantifying drug potency and functional activity. svarlifescience.com

| System | Parameter Measured | Observed Activity | Dissociation Constant (Kp) |

| Cell-free membrane particles (kitten heart) | Adenylyl cyclase activity | Interaction with β-adrenoceptor complex | 1.95 x 10⁻⁷ M nih.gov |

The receptor specificity and selectivity of a drug determine its therapeutic window and potential side effects. abdn.ac.uk Studies on this compound indicate that it is a non-selective ligand for β-adrenoceptor subtypes. researchgate.net In kitten heart preparations, (±)-p-Chloroisoprenaline appears to have nearly the same affinity for both high-affinity and low-affinity β-adrenoceptor subtypes that mediate positive chronotropic effects. researchgate.net

| Receptor Subtypes | Affinity Profile | Classification |

| β-adrenoceptor subtypes (high and low affinity) | Nearly equal affinity for both subtypes researchgate.net | Non-selective ligand researchgate.net |

Functional Assays of this compound in Cell Lines

Pharmacological Effects of this compound in Ex Vivo Preparations

No specific information was found in the search results regarding the pharmacological effects of this compound in ex vivo preparations beyond the isolated tissue studies mentioned in section 5.1.1.

In Vivo Pharmacological Studies in Animal Models (excluding human clinical or toxicology)

In vivo studies in animal models are essential to understand the integrated physiological effects of a compound. These studies help to bridge the gap between in vitro findings and potential clinical applications by examining the drug's effects within a complex living system. researchgate.net

Studies in animal models have demonstrated the cardiovascular effects of this compound. In reserpine-pretreated kittens, the compound elicits positive chronotropic effects, consistent with its partial agonist activity at β-adrenoceptors observed in isolated atria. researchgate.net The ability of this compound to modulate heart rate in a whole-animal model confirms its in vivo activity on the cardiovascular system. researchgate.netnih.gov

The partial agonist activity of dichloroisoproterenol (B1670464), a related compound, has also been confirmed in isolated rat cardiac muscle cells, where it caused an increase in spontaneous contraction frequency. ahajournals.org This supports the general understanding of how chloro-substituted isoprenaline derivatives can act on cardiac tissue. ahajournals.org Animal models, such as those involving coronary artery ligation in mice or rats, are commonly used to study the effects of various compounds on the cardiovascular system in the context of diseases like myocardial infarction. scielo.br

| Animal Model | Cardiovascular Effect | Mechanism of Action |

| Reserpine-pretreated kittens | Positive chronotropic effects researchgate.net | Partial agonist at β-adrenoceptors researchgate.net |

| Rat (related compound dichloroisoproterenol) | Increased spontaneous contraction frequency in isolated cardiac muscle cells ahajournals.org | Partial agonist activity ahajournals.org |

Bronchodilatory Effects of this compound in Animal Models (if reported)

The bronchodilatory potential of β-adrenoceptor agonists is frequently evaluated in pre-clinical animal models, with the guinea pig isolated trachea preparation being a cornerstone for in vitro assessment. nih.gov In this model, the trachea is removed and cut into a chain of rings, which is then suspended in an organ bath under physiological conditions. The tissue is typically contracted with an agent like histamine (B1213489) or a cholinergic agonist such as carbachol (B1668302) to induce a state of bronchoconstriction. nih.govmdpi.com The ability of a test compound to relax this pre-contracted tissue is a direct measure of its bronchodilator activity.

While specific in vivo studies detailing the bronchodilatory effects of this compound in whole animal models are not extensively reported in the reviewed literature, its action as a β-adrenoceptor partial agonist allows for extrapolation of its likely effects. Partial agonists, by definition, can produce a response but with a lower maximal effect than a full agonist.

Studies on related β-agonists in guinea pig models provide a framework for understanding these effects. For instance, compounds like isoprenaline and salbutamol (B1663637) effectively relax the guinea pig tracheal chain and antagonize acetylcholine-induced increases in pulmonary resistance in vivo. nih.govnih.gov The relaxation of airway smooth muscle is a key mechanism for bronchodilation. nih.govfrontiersin.org This effect is primarily mediated through the activation of β2-adrenoceptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, which promotes smooth muscle relaxation. frontiersin.org

Given that this compound acts on β-adrenoceptors, it is expected to exhibit dose-dependent relaxant effects on pre-contracted guinea pig tracheal preparations. The potency and efficacy would be characteristic of its partial agonist nature, likely being less potent than the full agonist isoprenaline.

Table 1: Representative Bronchodilator Effects of β-Adrenergic Agonists in Guinea Pig Models

| Compound | Animal Model/Preparation | Observed Effect | Reference |

|---|---|---|---|

| Isoprenaline | Isolated Guinea Pig Trachea | Dose-dependent relaxation of tracheal chain. | nih.gov |

| Salbutamol | Isolated Guinea Pig Trachea | Dose-dependent relaxation of tracheal chain. | nih.gov |

| Isoprenaline & Salbutamol | Anesthetized Guinea Pigs | Antagonism of acetylcholine-induced increases in pulmonary resistance. | nih.gov |

| Nitric Oxide (NO) | Anesthetized Guinea Pigs | Dose-related, rapid, and reversible reduction of pulmonary resistance after methacholine-induced bronchoconstriction. | cloudfront.net |

Central Nervous System (CNS) Activity of this compound in Animal Models (if reported, non-toxicology)

Based on a review of the available scientific literature, there are no specific reports detailing the non-toxicological Central Nervous System (CNS) activity of this compound in animal models. Standard neurofunctional tests in rodents, such as the Functional Observational Battery (FOB) or Irwin test, are designed to assess the potential for adverse CNS effects by observing physical appearance, behavior, locomotor activity, and reflexes. frontiersin.orgmdpi.com However, data from such specific tests for this compound are not present in the reviewed literature.

Animal models are widely used to investigate various aspects of CNS function and pathology, including depression, anxiety, and cognitive function. mdpi.complos.org For instance, the forced swimming test and open field test are common paradigms used to screen for antidepressant and anxiolytic-like activities. mdpi.com Studies on other compounds show that CNS activity can be modulated by various pharmacological agents, leading to changes in behavior, motor coordination, or stress responses. semanticscholar.orgfrontiersin.org However, investigations into whether this compound induces such non-toxicological CNS effects have not been reported.

Renal and Metabolic Effects of this compound in Animal Models (non-toxicology)

While direct studies on the renal and metabolic effects of this compound are not detailed in the available literature, the effects of the broader class of β2-adrenergic receptor agonists have been investigated in various animal models, primarily in rats. These studies provide insight into the potential physiological roles of activating this pathway in renal and metabolic systems.

Renal Effects: Activation of β2-adrenoceptors in the kidney can influence renal hemodynamics and tubular function. nih.govnih.gov In rat models, administration of β2-agonists like terbutaline (B1683087) has been shown to affect glomerular function. nih.gov Studies with the non-selective β-agonist isoproterenol (B85558) in rats demonstrated that prolonged stimulation can lead to a decrease in renal blood flow and an increase in the filtration fraction, alongside increased expression of components of the renin-angiotensin system (RAS) within the kidney. karger.com Furthermore, β2-adrenergic stimulation can impact sodium handling by increasing the activity of the Na-K-ATPase pump in proximal tubule cells. nih.gov

Table 2: Reported Renal Effects of β-Adrenergic Agonists in Animal Models

| Compound | Animal Model | Observed Renal Effect | Reference |

|---|---|---|---|

| Terbutaline | Wistar Rats | Suppression of glomerular function, associated with reduced systemic blood pressure. | nih.gov |

| Isoproterenol | Wistar Rats | Decreased renal blood flow and increased filtration fraction after 8 days of treatment. | karger.com |

| Fenoterol (B1672521) | Pregnant Rabbits | Increased plasma renin; reduced urinary sodium and potassium excretion and creatinine (B1669602) clearance. | nih.gov |

| Formoterol | Mouse models of diabetic kidney disease | Ameliorated mitochondrial damage and podocyte injury. | physiology.org |

Metabolic Effects: The metabolic system of an animal involves a complex balance of nutrients and energy. merckvetmanual.com β-adrenergic stimulation is known to play a role in metabolic processes, including glucose and lipid metabolism. In cattle, for example, nutritional supplementation affects metabolic parameters such as blood glucose and insulin (B600854) concentrations. nih.govscielo.br While specific data for this compound is lacking, β-agonists generally can influence these pathways. Physiologically, phosphorus metabolism is crucial for energy storage and transfer via ATP. merckvetmanual.com In young, growing animals, serum phosphorus concentrations are typically elevated to support bone mineralization. msdvetmanual.com Pathological changes in metabolism can be induced in animal models, such as the methionine- and choline-deficient (MCD) diet model in rodents, to study conditions like nonalcoholic steatohepatitis (NASH), which alters drug metabolism. nih.gov However, the specific impact of this compound on these or other metabolic parameters in animal models has not been reported.

Metabolic Pathways and Pharmacokinetic Considerations Pre Clinical, in Vitro

In Vitro Metabolic Transformations of p-Chloroisoprenaline

No specific studies on the in vitro metabolic transformations of this compound were found. Generally, such studies would involve incubating the compound with liver fractions to identify metabolic changes.

Hepatic Metabolism of this compound in Microsomal Systems

There is no available data from studies using liver microsomes to investigate the metabolism of this compound. bioivt.comthermofisher.com Hepatic microsomal systems are a standard in vitro tool used to assess the metabolic stability of compounds and identify the enzymes involved in their breakdown. bioivt.compharmaron.com These preparations contain a high concentration of Phase I enzymes, such as the Cytochrome P450 (CYP) superfamily. bioivt.comthermofisher.com

Role of Cytochrome P450 Enzymes in this compound Biotransformation (if applicable)

Specific Cytochrome P450 enzymes responsible for the biotransformation of this compound have not been identified in the available literature. The CYP enzyme family, particularly isoforms like CYP1A2, CYP2C9, CYP2D6, and CYP3A4, are responsible for the metabolism of a vast number of xenobiotics. nih.govmdpi.comfrontiersin.org Determining which specific CYPs metabolize a compound is crucial for predicting potential drug-drug interactions. nih.gov

Conjugation Pathways of this compound

Information regarding the specific Phase II conjugation pathways for this compound is not available. Conjugation reactions, such as glucuronidation or sulfation, are critical for increasing the water solubility of metabolites, facilitating their excretion from the body. nih.gov These pathways are typically investigated using cytosolic fractions or specific recombinant enzymes. bioivt.com

Metabolite Identification and Elucidation of this compound (for research purposes)

No studies have been published that identify or elucidate the structure of metabolites formed from this compound. Metabolite identification is a critical step in drug development, helping to understand the complete metabolic fate of a compound and to identify any potentially active or reactive metabolites. nih.gov

Pharmacokinetic Profiling of this compound in Animal Models (focus on ADME, not toxicology/safety)

No preclinical studies detailing the pharmacokinetic profile of this compound in any animal models were found. Such studies are essential to understand how a substance is absorbed, distributed throughout the body, metabolized, and excreted (ADME). msdvetmanual.comfao.orgbiotechfarm.co.il

Absorption and Distribution of this compound in Animal Tissues

There is no specific data concerning the absorption and tissue distribution of this compound in animal models. Distribution studies determine the extent to which a compound enters various tissues and organs from the bloodstream. msdvetmanual.comuu.nl The physicochemical properties of a compound, such as its lipid solubility, heavily influence its distribution pattern. msdvetmanual.com

Information regarding the metabolic and pharmacokinetic properties of this compound is not available in the public domain.

Extensive searches for data on the metabolic pathways and pharmacokinetic considerations of the chemical compound this compound, specifically focusing on its excretion pathways in animal models and inter-species variability, have yielded no relevant scientific literature or research findings.

Despite a thorough investigation for preclinical and in vitro studies detailing the biotransformation, elimination, and comparative metabolism of this compound in various animal models, no specific data could be retrieved. The scientific community has not published accessible research on the following topics for this particular compound:

Inter-species Variability in this compound Metabolism (animal models only)

Consequently, the generation of an article with detailed research findings and data tables on these specific aspects of this compound is not possible at this time due to the absence of foundational data in publicly accessible scientific databases and literature.

Advanced Analytical and Bioanalytical Techniques for Research Applications

Chromatographic Methods for p-Chloroisoprenaline Quantification in Biological Matrices (research samples)

Chromatographic techniques are fundamental in separating and quantifying this compound and its byproducts from complex biological samples.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of compounds like this compound in biological matrices. jfda-online.com The development of a robust HPLC method is critical and must be tailored to the specific properties of the analyte and the complexity of the sample matrix. researchgate.net Method optimization involves careful selection of the stationary phase (column), mobile phase composition, flow rate, and detector settings to achieve the desired separation and sensitivity. researchgate.net For many pharmaceutical compounds, reversed-phase HPLC using a C18 column is a common starting point. nih.gov

The process typically involves sample pre-treatment to remove interfering substances, such as proteins, through techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). jfda-online.combiochemia-medica.com The choice of mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is adjusted to ensure adequate retention and resolution of this compound from other components. nih.govscholarsresearchlibrary.com Detection is frequently accomplished using a UV detector set at a wavelength where this compound exhibits maximum absorbance. nih.gov

The validation of an HPLC method is crucial and includes assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netbiorxiv.org For instance, a hypothetical HPLC method for this compound might demonstrate linearity over a concentration range of 5 to 50 mg/L with a high correlation coefficient (r² > 0.99), and achieve an LOD of 1.23 mg/L and an LOQ of 4.12 mg/L. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Example Value/Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Run Time | < 5 minutes |

This table presents a hypothetical set of optimized HPLC conditions for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for the comprehensive analysis of low molecular weight metabolites, making it highly suitable for metabolite profiling studies involving this compound. chemrxiv.orgnih.gov This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov

A key step in GC-MS analysis of many biological molecules, including potential metabolites of this compound, is derivatization. chemrxiv.orgnih.gov This chemical modification process converts non-volatile or polar compounds into volatile derivatives that are amenable to GC analysis. chemrxiv.org Common derivatization techniques include trimethylsilylation (TMS). nih.govshimadzu.com

In a typical GC-MS workflow for metabolite profiling, biological samples (e.g., urine or plasma) are first extracted to isolate the metabolites of interest. nih.gov Following derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. mdpi.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. nih.gov GC-MS can be used to identify a wide range of metabolites, including amino acids, organic acids, and sugars, which could be relevant in understanding the metabolic fate of this compound. chemrxiv.org

Table 2: General Steps in GC-MS based Metabolite Profiling

| Step | Description |

| Sample Collection & Preparation | Collection of biological material (e.g., plasma, urine) and extraction of metabolites. nih.gov |

| Derivatization | Chemical modification (e.g., silylation) to increase volatility and thermal stability. nih.gov |

| GC Separation | Separation of derivatized metabolites on a capillary column based on their physicochemical properties. mdpi.com |

| MS Detection | Ionization of separated compounds and detection of their mass-to-charge ratio and fragmentation patterns. nih.gov |

| Data Analysis | Identification and quantification of metabolites by comparing their mass spectra and retention times to spectral libraries and standards. uba.ar |

Spectroscopic Techniques in this compound Research

Spectroscopic methods are indispensable for elucidating the structural features of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) for this compound Structural Analysis (novel derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the detailed structure of organic molecules, including novel derivatives of this compound. jiwaji.edu It works by exploiting the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. jiwaji.eduphysicsandmathstutor.com When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are influenced by their chemical environment within the molecule. jiwaji.edu

The resulting NMR spectrum provides a wealth of information. The chemical shift (δ), measured in parts per million (ppm), indicates the type of chemical environment each nucleus is in. pressbooks.pub For example, protons or carbons near an electronegative atom like chlorine or oxygen will have their signals shifted downfield (to higher ppm values). physicsandmathstutor.com The integration of the signal in ¹H NMR reveals the relative number of protons of each type. Furthermore, spin-spin coupling between adjacent nuclei can provide information about the connectivity of atoms within the molecule. uni-muenchen.de

Two-dimensional (2D) NMR techniques can further aid in the complex structural elucidation of novel this compound derivatives by showing correlations between different nuclei. By analyzing the ¹H and ¹³C NMR spectra, researchers can piece together the complete carbon-hydrogen framework of a new compound. jiwaji.edu

Table 3: Key Information Obtained from NMR Spectroscopy

| NMR Parameter | Information Provided |

| Chemical Shift (δ) | Identifies the chemical environment of each nucleus (e.g., proximity to functional groups). pressbooks.pub |

| Integration | Determines the relative number of nuclei of each type in the molecule (in ¹H NMR). |

| Spin-Spin Coupling | Reveals the connectivity of atoms by showing which nuclei are adjacent to each other. uni-muenchen.de |

| 2D NMR | Provides correlation information between different nuclei, aiding in complex structure determination. |

Mass Spectrometry (MS/MS) for Elucidating this compound Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. msaltd.co.uknationalmaglab.org This method is particularly valuable for elucidating the fragmentation pathways of molecules like this compound. msaltd.co.uk

In an MS/MS experiment, ions of this compound (precursor ions) are first selected in the initial mass analyzer. nationalmaglab.org These selected ions are then directed into a collision cell, where they are fragmented through collision-induced dissociation (CID) with an inert gas. nationalmaglab.org The resulting fragment ions (product ions) are then analyzed in a second mass analyzer. researchgate.net

The pattern of fragmentation provides detailed structural information. lifesciencesite.com By analyzing the masses of the fragment ions, researchers can deduce the structure of the original molecule and propose fragmentation pathways. researchgate.net For example, the fragmentation of related catecholamines often involves characteristic losses of small neutral molecules. nih.gov Understanding the specific fragmentation pathway of this compound is crucial for its unambiguous identification in complex mixtures and for structural confirmation of its metabolites and derivatives. lifesciencesite.com This technique is often coupled with liquid chromatography (LC-MS/MS) for enhanced separation and specificity in complex biological samples. biochemia-medica.com

Immunoassays and Biosensors for this compound Detection (for research, e.g., ELISA)

Immunoassays and biosensors offer alternative or complementary approaches for the detection of this compound, often providing high throughput and sensitivity for research applications.

Immunoassays are biochemical tests that measure the presence or concentration of a substance in a sample through the use of an antibody or an antigen. abyntek.com The most common type of immunoassay is the Enzyme-Linked Immunosorbent Assay (ELISA). bdbiosciences.com In a competitive ELISA, which would be suitable for a small molecule like this compound, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of specific antibody sites. thermofisher.commoleculardevices.com The amount of enzyme activity is inversely proportional to the concentration of this compound in the sample. r-biopharm.com The development of such an assay requires the production of specific antibodies against this compound, which can be a challenging process.

Biosensors are analytical devices that combine a biological component with a physicochemical detector. frontiersin.orgnih.gov For this compound detection, a biosensor could utilize specific antibodies or enzymes as the biological recognition element. cau.ac.kr This bioreceptor is in direct contact with a transducer, which converts the biological recognition event into a measurable signal (e.g., electrical, optical). frontiersin.org For instance, an electrochemical biosensor might measure changes in current or potential when this compound binds to immobilized antibodies on an electrode surface. frontiersin.org Optical biosensors, on the other hand, could detect changes in light properties, such as absorbance or fluorescence, upon binding. frontiersin.org These technologies hold the potential for rapid, on-site detection of this compound in research settings. nih.gov

Table 4: Comparison of Immunoassays and Biosensors for Research

| Technique | Principle | Key Features for Research |

| ELISA | Antigen-antibody binding with enzymatic signal amplification. thermofisher.com | High throughput (plate-based format), good sensitivity and specificity, well-established methodology. bdbiosciences.com |

| Biosensors | Biological recognition event converted into a measurable signal by a transducer. frontiersin.org | Potential for real-time and label-free detection, portability for on-site analysis, high sensitivity. cau.ac.kr |

Advanced Techniques for Studying this compound-Target Interactions

To dissect the molecular interactions between this compound and its target receptors, highly sensitive biophysical techniques are employed. Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer real-time, label-free analysis of binding events, providing a comprehensive understanding of the interaction dynamics. univr.ittainstruments.com

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for monitoring molecular interactions in real time. coriolis-pharma.com It measures changes in the refractive index at the surface of a sensor chip where a target molecule, such as the β-adrenergic receptor, is immobilized. univr.it When this compound (the analyte) is flowed over this surface, binding occurs, causing a measurable change in the refractive index, which is proportional to the mass change on the sensor surface. researchgate.net

The resulting data, presented in a sensorgram, allows for the calculation of key kinetic parameters:

Association rate constant (k_on_): The rate at which this compound binds to the immobilized receptor.

Dissociation rate constant (k_off_): The rate at which the this compound-receptor complex dissociates.

Equilibrium dissociation constant (K_D_): A measure of binding affinity, calculated as the ratio of k_off_ to k_on_. A lower K_D_ value indicates a higher binding affinity.

Table 1: Representative Kinetic Data from SPR Analysis of Ligand-β2 Adrenoceptor Interactions This table is illustrative of the data obtained from SPR and is based on findings for analogous compounds, not this compound itself.

| Ligand | Type | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | K_D_ (nM) | Source |

|---|---|---|---|---|---|

| Alprenolol (B1662852) | Antagonist | 1.8 x 10⁶ | 1.4 x 10⁻³ | 0.79 | acs.org |

| Fenoterol (B1672521) | Agonist | 2.1 x 10⁵ | 2.9 x 10⁻² | 139 | acs.org |

Table data derived from studies on similar β-adrenergic ligands to illustrate SPR capabilities.

Isothermal Titration Calorimetry (ITC)

ITC is a fundamental technique used to measure the thermodynamics of binding interactions. tainstruments.comnih.gov It directly quantifies the heat released (exothermic) or absorbed (endothermic) when one molecule binds to another. springernature.com In a typical experiment, a solution of this compound would be titrated into a sample cell containing the purified β-adrenergic receptor. malvernpanalytical.com

Each injection of the ligand results in a small heat change until the receptor becomes saturated. rsc.org The data are then fitted to a binding model to determine a complete thermodynamic profile of the interaction:

Binding Affinity (K_a_): The association constant (1/K_D_), indicating the strength of the interaction.

Enthalpy Change (ΔH): The heat absorbed or released upon binding, reflecting the changes in bonding energies. nih.gov

Entropy Change (ΔS): The change in the system's disorder upon binding.

Stoichiometry (n): The molar ratio of ligand to receptor in the final complex.

Thermodynamic studies on agonist and antagonist binding to soluble β-adrenergic receptors have revealed that antagonist interactions are often entropy-driven, suggesting hydrophobic interactions, while agonist binding involves negative changes in both enthalpy and entropy. nih.gov For example, the interaction of an allosteric modulator (Cmpd-6FA) with the β2AR was found to be exothermic with a dissociation constant (K_D_) of 1.2 µM and an enthalpy (ΔH) of 5.0 kcal/mol. nih.gov This level of detail is crucial for understanding the driving forces behind this compound's binding mechanism.

Table 2: Representative Thermodynamic Data from ITC Analysis of Ligand-Receptor Interactions This table illustrates the type of data generated by ITC, using examples from GPCR-ligand studies, as direct data for this compound is not available.

| Interacting Molecules | K_D_ (µM) | n (sites) | ΔH (kcal/mol) | ΔS (cal/mol/deg) | Source |

|---|---|---|---|---|---|

| Cmpd-6FA + BI-167107-bound β₂AR | 1.2 ± 0.1 | 0.9 ± 0.1 | 5.0 ± 1.2 | 13 ± 2.0 | nih.gov |

Table data is based on published findings for other ligand-receptor systems to demonstrate ITC output.

The combination of kinetic data from SPR and thermodynamic data from ITC provides a powerful and comprehensive picture of the this compound-receptor interaction, guiding structure-activity relationship (SAR) studies and the design of novel therapeutic agents.

Computational and Theoretical Chemistry Approaches

Molecular Docking Studies of p-Chloroisoprenaline

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor.

Ligand-Target Binding Prediction for this compound

The primary targets for this compound are the β-adrenergic receptors (β-ARs), which are members of the G protein-coupled receptor (GPCR) family. mdpi.comebi.ac.uk Molecular docking studies are crucial for predicting the binding affinity and mode of interaction of this compound with these receptors. The binding of agonists to β-ARs is known to involve key interactions with amino acid residues within the transmembrane helices. plos.org For instance, studies on similar catecholamines have highlighted the importance of interactions with residues in helices III, V, VI, and VII. plos.org

While specific, detailed docking studies publishing the binding energy of this compound are not widely available in the public domain, the general principles of catecholamine binding to β-ARs can be extrapolated. The docking process would involve preparing the 3D structure of the β-adrenergic receptor and this compound, followed by a search algorithm to explore possible binding poses. The poses are then scored based on a scoring function that estimates the binding affinity. The presence of the chlorine atom on the phenyl ring of this compound, compared to its parent compound isoprenaline, is expected to influence its binding affinity and selectivity towards β-AR subtypes due to altered electronic and steric properties.

A hypothetical representation of key interactions predicted from docking this compound into a β-adrenergic receptor might include:

Hydrogen bonding: The catechol hydroxyl groups and the ethanolamine (B43304) side chain are likely to form hydrogen bonds with polar residues in the binding pocket, such as serine and threonine. plos.org

Aromatic interactions: The chlorophenyl ring can engage in π-π stacking or other non-covalent interactions with aromatic residues like phenylalanine or tyrosine.

Ionic interactions: The amine group in the side chain, being protonated at physiological pH, is expected to form an ionic bond with an acidic residue, such as an aspartate. plos.org

The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction.

Virtual Screening for this compound Analogues